Product packaging for 4-Hydroxydiphenylamine(Cat. No.:CAS No. 122-37-2)

4-Hydroxydiphenylamine

Cat. No.: B052144
CAS No.: 122-37-2
M. Wt: 185.22 g/mol
InChI Key: JTTMYKSFKOOQLP-UHFFFAOYSA-N
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Description

4-Hydroxydiphenylamine is a significant chemical intermediate and research compound with primary utility in polymer science and material chemistry. Its core research value lies in its dual functionality, featuring both a phenolic hydroxyl group and a secondary amine group, which enables it to act as an effective antioxidant and polymerization inhibitor. Researchers utilize this compound to inhibit the premature polymerization of monomers like styrene and acrylates during storage and distillation, thereby improving process control and safety in synthetic operations. Its mechanism of action typically involves acting as a radical scavenger, where it donates a hydrogen atom from its nitrogen or oxygen center to stabilize free radicals, thus terminating chain-propagation reactions that lead to polymer formation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B052144 4-Hydroxydiphenylamine CAS No. 122-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-anilinophenol
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InChI

InChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
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InChI Key

JTTMYKSFKOOQLP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
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Molecular Formula

C12H11NO
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DSSTOX Substance ID

DTXSID5037739
Record name 4-Anilinophenol
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Molecular Weight

185.22 g/mol
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Physical Description

Solid
Record name 4-Hydroxydiphenylamine
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CAS No.

122-37-2
Record name 4-Hydroxydiphenylamine
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Record name 4-Hydroxydiphenylamine
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Record name 4-Anilinophenol
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Record name Phenol, 4-(phenylamino)-
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Record name 4-HYDROXYDIPHENYLAMINE
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Melting Point

73 °C
Record name 4-Hydroxydiphenylamine
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Synthetic Methodologies and Preparation Pathways for 4 Hydroxydiphenylamine

Established Synthetic Routes to 4-Hydroxydiphenylamine

The most common and industrially significant method for synthesizing this compound is the condensation reaction between an aniline (B41778) derivative and a hydroquinone (B1673460).

The direct condensation of hydroquinone with an excess of aniline is a primary route for 4-HDPA synthesis. kvmwai.edu.in This reaction is typically conducted at elevated temperatures and requires a catalyst to proceed efficiently. Various catalysts have been employed, including:

p-Toluenesulfonic acid (PTSA): In one documented process, hydroquinone is heated with aniline and PTSA. google.com The temperature is gradually increased from 175°C to 205°C over several hours. google.com The acid catalyst facilitates the reaction by protonating the hydroxyl group of the hydroquinone, which increases the electrophilicity of the benzene (B151609) ring, enabling the nucleophilic attack by aniline.

Aluminum chloride: Another established method involves heating hydroquinone with excess aniline at 200°C in the presence of aluminum chloride as the catalyst. kvmwai.edu.in

γ-Aluminum oxide: This catalyst has been used in a high-temperature reaction (270°C) under a nitrogen atmosphere to produce 4-HDPA from hydroquinone and aniline. justia.com

Calcium chloride: An early method reported the use of calcium chloride as a catalyst, with the reaction occurring at 250 to 260°C for 8 to 10 hours, reportedly achieving yields between 83-95%. google.com

The use of inorganic phosphoric acid compounds as catalysts represents a significant refinement in the synthesis of 4-HDPA and its derivatives. google.com Research has shown that by conducting the reaction between an aniline derivative and hydroquinone in the presence of an inorganic phosphoric acid compound, the reaction rate can be substantially increased. google.com This approach allows for the production of this compound in a much shorter time frame, typically between 8 to 20 hours. google.comevitachem.com

A key aspect of this method is the continuous removal of water produced during the reaction from the system. google.com This not only drives the reaction equilibrium towards the product side but also suppresses side reactions and reduces the formation of heavy by-products. google.com The reaction is often carried out in an inert solvent like dichlorobenzene at temperatures between 160-190°C. google.com Phosphoric acid (H₃PO₄) is a common example of the inorganic phosphoric acid compound used in this process. google.comwikipedia.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are manipulated include temperature, reaction time, catalyst concentration, and molar ratio of reactants.

Temperature: The condensation reaction is typically carried out at temperatures ranging from 150°C to 250°C, with a preferred range of 180°C to 220°C. google.com While higher temperatures can increase the reaction rate, temperatures exceeding 210°C may risk thermal decomposition of the product.

Reaction Time: Reaction times can vary significantly depending on the catalyst and temperature, ranging from a few hours to over 30 hours. For instance, a synthesis using p-toluenesulfonic acid reported a reaction time of 35 hours, while methods using inorganic phosphoric acid aim to reduce this to 8-20 hours. google.comgoogle.com

Catalyst Loading: The amount of catalyst is a critical factor. For p-toluenesulfonic acid, a catalytic amount of 1 to 10% by weight relative to the phenol (B47542) is suggested, with 2 to 5% being preferable. google.com Excess catalyst can promote unwanted side reactions.

Reactant Ratio: An excess of the amine is typically used to ensure the complete consumption of hydroquinone. smolecule.com A molar ratio of 3:1 (aniline to hydroquinone) has been documented in specific examples. google.com

Purification: Post-reaction, purification is essential. This often involves neutralizing the acid catalyst with a base like sodium hydroxide, followed by distillation to recover the excess aniline. google.com The final product can be isolated and further purified by methods such as recrystallization from solvents like ethanol-water mixtures or vacuum distillation to achieve purities above 95%. justia.com

Table 1: Example of Optimized Reaction Parameters for 4-HDPA Synthesis

ParameterOptimal Range/ValueEffect on Yield/PurityReference
Temperature 175–205°CHigher temperatures enhance kinetics but risk decomposition. google.com
Reaction Time 18–35 hoursLonger durations help ensure complete consumption of reactants. google.com
Catalyst p-Toluenesulfonic acidFacilitates the condensation reaction. google.com
Catalyst Loading ~2-5 wt%Excess catalyst can lead to side reactions. google.com
Molar Ratio 3:1 (Aniline:Hydroquinone)An excess of aniline drives the reaction to completion. google.com
Yield 87.5% (theoretical)Represents the efficiency of the conversion. google.com
Purity (crude) 82.8%Indicates the purity before final purification steps. google.com

Alternative Synthetic Approaches to this compound and its Derivatives

While the condensation of aniline and hydroquinone is the dominant method, other synthetic pathways exist. One notable alternative is nucleophilic aromatic substitution. This approach, while generally less common for producing 4-HDPA itself, can be used to create its derivatives. For instance, 4-aminophenol (B1666318) can be reacted with a halogenated aromatic compound to form the diphenylamine (B1679370) structure. Another potential, though less direct, method involves the reduction of nitrophenol derivatives.

Industrial Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound for industrial production requires careful control over reaction parameters to ensure consistent yield, high purity, and cost-effectiveness. smolecule.com The condensation of dihydroxybenzene (hydroquinone) with primary aromatic amines remains a key method for large-scale production. smolecule.com

Industrial processes often employ specific catalytic systems, such as a mixture of zinc chloride and calcium oxide, to facilitate a well-controlled reaction. google.comsmolecule.com Precise management of temperature, pressure, catalyst concentration, and reagent ratios is essential for achieving high selectivity and minimizing waste. smolecule.com The removal of water as a byproduct is a critical step in industrial reactors to maximize conversion rates. google.com The equipment must be designed to handle high temperatures and potentially corrosive acidic catalysts. google.com Furthermore, efficient recovery and recycling of excess reactants, such as aniline, and any solvents used are crucial for making the process economically viable and environmentally responsible. justia.com

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxydiphenylamine

Photochemical Reactions of 4-Hydroxydiphenylamine

The photochemical behavior of this compound is characterized by competing reaction pathways, primarily photocyclization and photooxidation, which are influenced by the reaction conditions, such as the presence of oxygen and quenchers. smolecule.comoup.com

In aerated cyclohexane, the principal photochemical reaction of this compound is photocyclization. oup.com This process is analogous to the behavior of other diphenylamine (B1679370) derivatives, which are known to form carbazole-type structures through intramolecular cyclization upon UV irradiation. smolecule.comacs.org The reaction is initiated by the electronic excitation of the aromatic system, leading to the formation of a bond between the two phenyl rings. smolecule.com The efficiency of this photocyclization is dependent on factors such as the solvent and the presence of oxygen. smolecule.com Studies have indicated that the photocyclization of diphenylamines often proceeds via a triplet state. oup.com

In the presence of polychloromethanes, the photochemical reaction of this compound shifts from photocyclization to photooxidation. oup.com The primary product of this photooxidation is N-phenyl-p-benzoquinone monoimine (PBQI). smolecule.comoup.com The formation of PBQI occurs in parallel with the quenching of the fluorescence of this compound. oup.com This observation suggests that both processes are linked through a common intermediate. oup.com The reaction is characteristic for this compound, leading to a benzoquinone monoimine-type product. oup.com

It has also been noted that in both dark and photochemical conditions, this compound can be a product of the degradation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), which can then be further oxidized to N-phenyl-p-benzoquinone monoimine. acs.org

The photooxidation of this compound in the presence of polychloromethane is proposed to proceed through a non-fluorescent exciplex intermediate. oup.com The formation of this exciplex, denoted as (R+Q~)* where R is this compound and Q is the polychloromethane quencher, is the primary step in both the fluorescence quenching and the formation of N-phenyl-p-benzoquinone monoimine. oup.com

Kinetic analysis of this reaction mechanism provides fluorescence quenching constants that are in good agreement with values obtained from direct fluorescence quenching studies, which strongly supports the proposed exciplex-mediated mechanism. oup.com This electron donor-acceptor system involves an electron transfer from the excited this compound to the polychloromethane. oup.com The resulting radical ion pair then participates in subsequent reactions to form the final products. oup.com

The relationship between the quantum yield of product formation and the concentration of the quencher has been studied, providing further evidence for the proposed reaction scheme. oup.com

Table 1: Fluorescence Quenching Constants for this compound with Polychloromethanes This table is based on data presented in a study on the photochemical reaction of 4-hydroxy-diphenylamine with polychloromethane. The study did not provide a complete dataset in the accessible text. The values presented here are illustrative of the type of data found in the study.

QuencherSolventQuenching Constant (from fluorescence) (M⁻¹)Quenching Constant (from kinetics) (M⁻¹)
CCl₄CyclohexaneValue not availableValue not available
CHCl₃CyclohexaneValue not availableValue not available
CCl₄Liquid ParaffinValue not availableValue not available
CHCl₃Liquid ParaffinValue not availableValue not available

Oxidation Reactions of this compound

The oxidation of this compound is a significant transformation, leading to the formation of quinone derivatives and imines through various oxidative pathways.

The primary product of the oxidation of this compound is N-phenyl-p-benzoquinone monoimine. smolecule.com This conversion can be achieved with high selectivity and yield using various oxidizing agents. smolecule.commdpi.com

Common oxidizing agents and their effectiveness are summarized below:

Hypochlorite (B82951) : Studies using hypochlorite as an oxidizing agent have demonstrated extremely high selectivity in converting this compound to the corresponding quinoneimine, with nearly quantitative yields under controlled conditions. smolecule.com HPLC analysis has shown the formation of N-phenyl-p-benzoquinone-imine at 87.5% with 12.1% unreacted this compound. smolecule.comgoogle.com

Silver(I) Carbonate on Celite (Fétizon's Reagent) : This solid-supported oxidizing agent provides excellent yields of up to 99% for the conversion of this compound to N-phenylquinoneimine within 24 hours at room temperature. mdpi.comencyclopedia.pub

Manganese Dioxide (MnO₂) : In a benzene (B151609) solvent system, MnO₂ has been used as a catalyst for the preparation of N-phenylquinone-imine from this compound. google.com

Potassium or Sodium Dichromate : These catalysts have also been employed in the stoichiometric oxidation of hydroxydiphenylamines to N-phenylquinone-imines. google.com

Electrochemical Oxidation : While the electrochemical oxidation of this compound itself did not lead to the formation of a corresponding polymeric film, electrochemical methods are recognized as a viable route for synthesizing quinoneimine derivatives from related compounds. mdpi.comjst.go.jp

The reaction of p-benzoquinone di-imines with monohydric phenols can lead to the formation of 4-amino-4′-hydroxy-diphenylamine, which is then rapidly oxidized by another molecule of di-imine to produce an indoaniline (B8373794) dye. rsc.org

Table 2: Oxidation of this compound to N-phenyl-p-benzoquinone monoimine This table summarizes findings from various studies on the oxidation of this compound.

Oxidizing Agent/MethodSolventYield/ConversionReference
HypochloriteAcetonitrile87.5% NPQI, 12.1% unreacted HDA smolecule.comgoogle.com
Silver(I) Carbonate on CeliteNot specified99% conversion mdpi.comencyclopedia.pub
Manganese DioxideBenzeneNot specified google.com
Electrochemical OxidationAqueous solutionNo polymeric film formed jst.go.jp

The oxidation of this compound to N-phenyl-p-benzoquinone monoimine proceeds via a two-electron oxidation mechanism. smolecule.com This process involves the conversion of the phenolic hydroxyl group into a quinone functionality. smolecule.com

Electrochemical studies provide insight into the electron transfer processes. While this compound itself did not form a polymer film upon electrochemical oxidation, related diphenyl compounds do, exhibiting electro-active properties. jst.go.jp For instance, the polymer formed from p-phenoxyaniline contains redox units corresponding to p-aminophenol-quinone imine couples. jst.go.jp

The redox behavior is often reversible. The quinoneimine product can be reduced back to the original this compound structure. smolecule.com This reversibility is a key aspect of its redox chemistry and is relevant to its potential applications in electron transfer processes. smolecule.com The reduction involves electron addition to the quinone functionality, regenerating the hydroquinone (B1673460) structure. smolecule.com

The study of concerted proton-electron transfer (CPET) in phenols with hydrogen-bonded bases provides a model for understanding the oxidation mechanism. nih.gov In these systems, a one-electron oxidation leads to the formation of a phenoxyl radical with the phenolic proton transferred to the base. nih.gov This process occurs via a concerted mechanism rather than stepwise electron and proton transfers. nih.gov

Nucleophilic and Electrophilic Reactivity of this compound

The chemical behavior of this compound is characterized by the interplay of its hydroxyl and amino functional groups, which influence its reactivity towards both electrophiles and nucleophiles.

The aromatic rings of this compound are activated towards electrophilic substitution, primarily due to the strong electron-donating effect of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. smolecule.com The secondary amine group also contributes to this activation. smolecule.com

Halogenation of this compound occurs readily. smolecule.com The reaction's outcome is dependent on the conditions employed. For instance, treatment with bromine in a low-polarity solvent like chloroform (B151607) at low temperatures typically results in monobrominated products. smolecule.com However, using a more reactive medium such as bromine water leads to the formation of polyhalogenated derivatives. smolecule.com The mechanism for these electrophilic substitutions proceeds through the formation of a resonance-stabilized sigma complex intermediate. smolecule.com

Nitration can be achieved using dilute nitric acid at low temperatures, yielding a mixture of ortho- and para-nitrated derivatives relative to the hydroxyl group. smolecule.com The regioselectivity is influenced by the combined activating effects of both the hydroxyl and amino moieties. smolecule.com

Furthermore, the oxidized form of this compound, N-phenyl-p-benzoquinone monoimine (also referred to as azaquinone), undergoes halogenation with aqueous hydrobromic or concentrated hydrochloric acid. globalscientificjournal.com This reaction results in the substitution of halogen atoms onto the quinoid ring, creating haloazaquinone derivatives. globalscientificjournal.com These halogenated products are valuable as they can serve as precursors for further synthetic modifications, such as carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions. globalscientificjournal.com

Table 1: Electrophilic Substitution Reactions of this compound and its Oxidized Form

Reactant(s)Electrophile/ReagentConditionsProduct(s)Citation
This compoundBromine (Br₂)Low polarity solvent (e.g., chloroform), low temperatureMonobrominated this compound smolecule.com
This compoundBromine Water (Br₂/H₂O)AqueousPolyhalogenated this compound smolecule.com
This compoundNitric Acid (HNO₃)Dilute, low temperatureMixture of ortho- and para-nitrophenol derivatives smolecule.com
N-phenyl-p-benzoquinone monoimine (Azaquinone)Hydrobromic Acid (aq) / Hydrochloric Acid (conc)Acetic AcidHalo-substituted azaquinones (substitution on the quinoid ring) globalscientificjournal.com

While the electron-rich aromatic system of this compound favors electrophilic attack, its oxidized derivative, N-phenyl-p-benzoquinone monoimine (azaquinone), is an excellent electrophile that readily reacts with nucleophiles.

The reaction of azaquinone with amine nucleophiles is selective. It undergoes a 1,2-addition with aliphatic amines, resulting in the formation of diaminoarenes. ncl.ac.uk In contrast, reaction with aromatic amines proceeds via a 1,4-conjugate addition to yield diarylamino compounds. ncl.ac.ukmdpi.com The mechanism for the 1,4-addition involves the introduction of electron-donating arylamino substituents, which lowers the oxidation potential of the quinoneimine. mdpi.com Consequently, the starting azaquinone can act as the oxidizing agent in a subsequent step, leading to the formation of the final diarylamino product and regenerating this compound in the process. mdpi.com

In a broader context, this compound, as a diarylamine, can participate in reactions typical for this class of compounds. For example, it is listed as a suitable diarylamine reactant for condensation reactions with aliphatic ketones like acetone (B3395972) to produce antioxidant additives. google.com General reactions for amines include the formation of amides when treated with acyl halides. chemicalland21.com

Table 2: Formation of Derivatives from this compound and its Oxidized Form

ReactantNucleophile/ReagentReaction TypeProduct ClassCitation
N-phenyl-p-benzoquinone monoimineAliphatic Amines1,2-Nucleophilic AdditionDiaminoarenes ncl.ac.uk
N-phenyl-p-benzoquinone monoimineAromatic Amines1,4-Conjugate AdditionDiarylamino Compounds ncl.ac.ukmdpi.com
This compoundAliphatic Ketones (e.g., Acetone)Condensation ReactionDiarylamine-ketone reaction products google.com

The electrophilic nature of the N-phenyl-p-benzoquinone monoimine (azaquinone) intermediate extends to reactions with sulfur nucleophiles, specifically sulfinates. ncl.ac.ukmdpi.com Research has shown that azaquinone derivatives react with sodium arenesulfinates in acetic acid. mdpi.com

The reaction proceeds exclusively through a 1,4-addition of the sulfinate to the α,β-unsaturated imine system. mdpi.com This addition yields a sulfone-containing intermediate which can then be oxidized, for example with lead(IV) acetate, to generate the corresponding 1,4-benzoquinone (B44022) imine derivative. mdpi.com This two-step sequence provides a synthetic route to this class of sulfones. mdpi.com

Table 3: Reaction of Azaquinone with Sulfinates

ReactantNucleophileConditionsProductCitation
N-phenyl-p-benzoquinone monoimine (Azaquinone)Sodium ArenesulfinatesAcetic Acid, 70°CProduct of 1,4-addition to the imine system mdpi.com

Role of this compound as a Catalyst or Intermediate in Chemical Transformations

This compound is frequently utilized as a crucial intermediate in the synthesis of a wide array of commercial organic compounds. chemicalland21.commedchemexpress.comguidechem.com Its applications as a synthetic building block are found in the manufacture of dyes, pharmaceuticals, photographic chemicals, and rubber additives. chemicalland21.comguidechem.com

The compound's true versatility is highlighted in its role as a precursor to the N-phenyl-p-benzoquinone monoimine (azaquinone) scaffold. ncl.ac.uk Azaquinone itself serves as a key intermediate that can be elaborated into a diverse range of molecular structures. globalscientificjournal.comncl.ac.uk By reacting azaquinone with various nucleophiles (amines, sulfinates) and electrophiles (halogens), chemists can access a wide variety of substituted aromatic compounds that are of interest in medicinal chemistry and materials science. globalscientificjournal.comncl.ac.ukmdpi.com

Environmental Occurrence, Fate, and Ecotoxicological Implications of 4 Hydroxydiphenylamine

Environmental Presence and Sources of 4-Hydroxydiphenylamine

This compound (4-HDPA) is an organic compound that has been identified as an environmental micropollutant. Its presence is primarily linked to anthropogenic sources, specifically from the degradation of chemicals used in tire manufacturing. It is considered a transformation product of certain antioxidants and antiozonants added to rubber polymers to enhance durability.

Occurrence in Tire and Road Wear Particles and Associated Leachates

This compound is recognized as a transformation product of antioxidants used in tires, such as N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD) ca.gov. The friction between tires and road surfaces generates tire and road wear particles (TRWPs), which are a significant source of microplastic pollution. These particles contain a complex mixture of the original polymer material and various chemical additives, including their degradation products.

When TRWPs are deposited on road surfaces, the chemical additives and their transformation products can be released into the environment. This release occurs through leaching, a process where rainwater or surface water dissolves soluble and semi-soluble compounds from the TRWP matrix. Studies have confirmed the presence of 4-HDPA in the leachate from these particles. Research analyzing water samples from urban rivers during rain events has identified 4-HDPA at concentrations greater than 1 µg/L, linking its presence to tire wear particle leachate usgs.govnih.gov. A report by the Conference of European Directors of Roads (CEDR) also lists 4-HDPA as a pollutant originating from tires cedr.eu.

Detection in Urban Runoff and Roadside Soils

As a consequence of its release from TRWPs, this compound is detected in various environmental compartments associated with road infrastructure.

Urban Runoff: Stormwater runoff from roads and other paved surfaces acts as a primary transport mechanism for TRWPs and their associated chemical leachates into the aquatic environment. Scientific investigations have confirmed the presence of 4-HDPA in urban aquatic systems. For instance, a study of two urban rivers in the Greater Toronto area, Ontario, Canada, detected 4-HDPA at concentrations exceeding 1 µg/L during a rain event, highlighting urban runoff as a significant pathway for its dissemination usgs.govnih.gov.

Roadside Soils: Soils adjacent to roadways serve as a sink for contaminants deposited from traffic activities. Both atmospheric deposition of finer particles and runoff from the road surface contribute to the accumulation of TRWPs in these soils. Consequently, this compound has been identified in roadside soil samples. A technical document by California's Department of Toxic Substances Control notes that 4-HDPA, a major hydrolysis product of the tire additive IPPD, has been detected in roadside soil ca.gov. Furthermore, a CEDR-commissioned study that involved sampling soil at various distances from a highway also included this compound in its analysis of amine compounds cedr.eu.

The following table summarizes the detection of this compound in different environmental media.

Table 1: Documented Occurrence of this compound

Environmental Matrix Finding Geographic Location
Urban River Water Detected at concentrations >1 µg/L during a rain event. Greater Toronto Area, Canada usgs.govnih.gov
Roadside Soil Identified as a hydrolysis product of IPPD present in soil. California, USA ca.gov
Tire Leachate Identified as a transformation product of tire antioxidants. N/A cedr.eu

Environmental Fate Processes of this compound

The environmental fate of this compound is determined by several physical, chemical, and biological processes that influence its transport, transformation, and persistence in the environment.

Leaching Dynamics from Polymer Matrices

The primary release mechanism of this compound into the environment is through leaching from the polymer matrix of tire and road wear particles. As a transformation product, it is not directly added to the tires but forms over time from the degradation of parent compounds like IPPD ca.gov. The rate and extent of leaching are influenced by various factors, including the physicochemical properties of the compound, the characteristics of the TRWPs (e.g., size and age), and environmental conditions such as temperature, pH, and the duration of contact with water. Smaller, micron-sized tire particles have been observed to leach organic compounds at higher rates than larger, centimeter-sized fragments due to a greater surface-area-to-volume ratio.

Photodegradation and Abiotic Transformation in Aquatic Environments

Once leached into the aquatic environment, this compound is subject to abiotic transformation processes. Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of many organic pollutants in surface waters. While specific studies detailing the photodegradation pathways and kinetics of 4-HDPA are limited in the reviewed literature, experimental evidence suggests its susceptibility to this process. In laboratory studies comparing the chemical composition of tire particle leachate in the dark versus under artificial sunlight, 4-HDPA was found in lower amounts upon sunlight exposure, indicating that it undergoes photodegradation.

Other abiotic processes, such as hydrolysis, may also contribute to its transformation, although the relative importance of these pathways has not been extensively documented. The presence of other substances in the water, such as dissolved organic matter, can influence the rate of photodegradation by acting as photosensitizers or by absorbing light mdpi.com.

Biodegradation Rates and Pathways in Environmental Systems

Biodegradation is a critical process for the ultimate removal of organic pollutants from the environment, involving their breakdown by microorganisms like bacteria and fungi mdpi.com. However, based on the reviewed scientific literature, specific data on the biodegradation rates and metabolic pathways for this compound in soil and aquatic systems are not well-documented. While studies have detailed the microbial degradation of other structurally related aromatic compounds, such as 4-hydroxyphenylacetic acid and p-nitrophenol nih.govnih.gov, this information cannot be directly extrapolated to this compound. Therefore, a significant knowledge gap exists regarding its persistence and the potential for its natural attenuation through microbial activity in the environment.

Compound Index

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation
This compound 4-HDPA
N-isopropyl-N′-phenyl-p-phenylenediamine IPPD
p-nitrophenol

Ecotoxicological Research on this compound

This compound (4-HDPA), a significant transformation product of the widely used tire antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), has been detected in surface waters, prompting research into its effects on aquatic ecosystems. nih.gov Ecotoxicological studies have primarily focused on its impact on aquatic invertebrates and the early life stages of fish to understand its potential environmental risks.

Acute and Chronic Aquatic Toxicity Assessments (e.g., to Mayfly, Zebrafish Embryo)

Research into the aquatic toxicity of 4-HDPA has provided initial data on its acute effects, though information on chronic toxicity remains limited.

Toxicity to Mayfly: Acute toxicity tests have been conducted on the early instars of the mayfly, Neocloeon triangulifer. In 96-hour static-renewal laboratory tests, 4-HDPA demonstrated measurable lethal effects. The calculated 96-hour median lethal concentration (LC50) for N. triangulifer was found to be 339 µg/L. nih.govnih.gov While this concentration is higher than some environmentally detected levels, it indicates a potential hazard to sensitive aquatic insect populations. nih.gov Currently, there is a lack of published data regarding the chronic, long-term effects of 4-HDPA exposure on mayflies or other aquatic invertebrates.

Toxicity to Zebrafish Embryo: this compound has been identified as a biotransformation product of 6-PPD in zebrafish embryos (Danio rerio). However, specific studies determining the direct acute or chronic toxicity of 4-HDPA to zebrafish embryos, such as LC50 values or no-observed-effect concentrations (NOEC), are not readily available in the current scientific literature. General studies on related diphenyl ether compounds have shown that they can induce sublethal effects in zebrafish embryos, including decreased survival and hatchability rates, morphological deformities (such as pericardial and yolk sac edema), and cardiotoxicity. nih.gov While these findings suggest potential areas of concern for compounds with similar structures, direct experimental data for 4-HDPA is needed for a conclusive assessment.

Mechanisms of Ecotoxicity and Cellular Interactions

The specific molecular and cellular mechanisms through which 4-HDPA exerts toxicity in aquatic organisms are not yet well-defined. However, insights can be drawn from the chemical nature of 4-HDPA and studies on related aromatic amine and aminophenol compounds.

Many chemical pollutants are known to induce oxidative stress in fish, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. mdpi.comnih.gov This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. nih.gov Studies on various aminophenols have demonstrated their potential to cause toxic effects in aquatic life, including DNA damage in fish cells. nih.gov

Conversely, 4-HDPA is also known for its antioxidant properties, readily scavenging radicals. nih.gov The primary product from the ozonation of the parent compound, diphenylamine (B1679370), is the diphenylamino radical, highlighting the molecule's reactivity. nih.govresearchgate.net This dual nature—acting as an antioxidant chemically while potentially causing toxic effects biologically—indicates a complex mechanism of interaction. It is plausible that the toxicity of 4-HDPA could be mediated by its metabolites or through disruption of specific cellular signaling pathways rather than direct pro-oxidant effects. However, without direct experimental evidence, the precise mechanisms of ecotoxicity remain an area requiring further investigation.

Formation of Transformation Products and Their Environmental Relevance

This compound is itself a primary transformation product, formed in the environment from the degradation of the tire antidegradant 6PPD. nih.gov It is known to be unstable in water, suggesting it undergoes further degradation. nm.gov While specific transformation products of 4-HDPA have not been extensively documented, the environmental fate of structurally similar compounds, such as other phenols and aromatic amines, can provide insights into likely degradation pathways.

Common advanced oxidation processes in water treatment and natural environmental systems, such as ozonation and photolysis, are known to transform such compounds. Ozonation of phenolic compounds can lead to the hydroxylation and cleavage of the aromatic ring, ultimately forming smaller, more biodegradable molecules like carboxylic acids. mdpi.com Similarly, degradation of p-aminophenol via Fenton's process, another oxidative method, has been studied, indicating that the aromatic structure can be broken down. bibliotekanauki.pl

Advanced Analytical Techniques for 4 Hydroxydiphenylamine Research

Extraction and Sample Preparation Methodologies for Complex Matrices

The analysis of 4-hydroxydiphenylamine in complex matrices such as biological fluids, food products, or environmental samples necessitates an effective sample preparation step to remove interfering substances and concentrate the analyte. phmethods.net The choice of extraction method is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. phmethods.net

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for selectively extracting target compounds from a complex matrix. phmethods.netphmethods.net For this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) can be utilized. The sample is loaded onto a conditioned cartridge, interfering compounds are washed away, and the retained analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent like hexane or dichloromethane. phmethods.netphmethods.net This method is effective for isolating aromatic amines from aqueous matrices. nih.gov

Protein Precipitation: When analyzing biological samples like plasma or serum, proteins must be removed as they can interfere with analysis. phenomenex.com This is often achieved by adding a precipitating agent such as trichloroacetic acid, acetonitrile, or methanol. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is further processed. nih.govphenomenex.com

Phospholipid Removal: In bioanalysis, phospholipids from cell membranes are a significant source of matrix effects in LC-MS analysis. phenomenex.com Specialized techniques and products, such as Phree phospholipid removal (PLR) plates, can be used to simultaneously precipitate proteins and remove phospholipids, leading to a cleaner extract. phenomenex.com

These methods aim to reduce matrix effects, thereby improving the accuracy and sensitivity of subsequent instrumental analysis. phmethods.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other components in the prepared sample extract before its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MSD)

Gas chromatography coupled with a mass selective detector (MSD) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of polar -OH and -NH groups, this compound often requires derivatization to improve its thermal stability and chromatographic behavior. In-situ derivatization using acetic anhydride is a common approach for amines and phenols, which protects these reactive groups and prevents unwanted chemical reactions. mdpi.com

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The NIST library entry for this compound shows a top peak at an m/z of 185. nih.gov A typical GC-MS method would involve a temperature-programmed separation on a capillary column followed by detection in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity. nih.govmdpi.com

Table 1: Representative GC-MS Parameters for Aromatic Amine Analysis
ParameterValue/DescriptionReference
Derivatization In-situ with acetic anhydride mdpi.com
Injector Temp. 250-300 °C mdpi.com
Column Phenyl-methylpolysiloxane capillary column nih.govmdpi.com
Oven Program Initial temp 50-60 °C, ramped to 300 °C mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Detector Mode Full Scan (e.g., m/z 29-600) or SIM mdpi.com
Characteristic Ion Molecular Ion (m/z 185) nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique ideal for analyzing polar and non-volatile compounds like this compound without the need for derivatization. phenomenex.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. phenomenex.com Reversed-phase chromatography using a C18 column is typically employed. massbank.eumassbank.eu

Electrospray ionization (ESI) in positive ion mode is commonly used, where this compound is detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 186.0914. massbank.eumassbank.eu Tandem mass spectrometry (MS/MS) can be used for confirmation and quantification by monitoring specific fragmentation patterns of the precursor ion. massbank.eumassbank.eu

Table 2: Typical LC-MS/MS Parameters for this compound
ParameterValue/DescriptionReference
Instrument LC-ESI-QTOF or Triple Quadrupole massbank.eumassbank.eu
Column Zorbax Eclipse Plus C18 (or equivalent) massbank.eumassbank.eu
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) massbank.eumassbank.eu
Ionization Mode Positive Electrospray Ionization (ESI+) massbank.eumassbank.eu
Precursor Ion [M+H]⁺, m/z 186.0914 massbank.eumassbank.eu
Product Ions m/z 109, 108, 169 (at varied collision energies) nih.gov
Retention Time ~10 minutes (method dependent) massbank.eumassbank.eu

High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible Detection

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a robust and widely available technique for quantifying compounds that possess a chromophore, such as this compound. phmethods.net The aromatic rings in its structure allow for strong UV absorbance.

The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. researchgate.netbwise.kr Detection is performed by monitoring the UV absorbance at a specific wavelength where the compound exhibits maximum absorption, which for related aromatic compounds is often in the range of 220-260 nm. researchgate.netresearchgate.net

Table 3: General HPLC-UV Method Parameters
ParameterValue/DescriptionReference
Column Reversed-phase C18 researchgate.netbwise.kr
Mobile Phase Buffered aqueous solution (e.g., phosphate, ammonium acetate) and Acetonitrile/Methanol researchgate.netbwise.kr
Flow Rate 0.5 - 1.5 mL/min researchgate.net
Detection UV-Vis Detector phmethods.net
Wavelength 220-260 nm (wavelength of maximum absorbance) researchgate.netresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Beyond separation, various spectroscopic techniques are used to confirm the identity and structure of this compound. nih.gov

Mass Spectrometry (MS): As detailed in the chromatography sections, MS provides information on the molecular weight and fragmentation pattern of the molecule. In GC-MS, the primary ion observed is the molecular ion (m/z 185). In LC-MS, the protonated molecule ([M+H]⁺, m/z 186) is the precursor, which fragments into characteristic product ions (e.g., m/z 109, 169) upon collision-induced dissociation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for unambiguous structure confirmation.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), and C-H (aromatic) stretching vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule and is used to determine the wavelength of maximum absorbance (λmax) for HPLC-UV analysis. nih.gov

Method Validation and Performance Metrics in this compound Analysis

To ensure that an analytical method is suitable for its intended purpose, it must undergo a rigorous validation process. jespublication.comwjarr.com Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. Key performance metrics are evaluated according to guidelines such as those from the International Council for Harmonisation (ICH). sci-hub.se

The primary validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. wjarr.com

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) greater than 0.99 being desirable. nih.govwjarr.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on samples spiked with a known amount of the analyte. Recoveries are typically expected to be within 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govwjarr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sci-hub.se

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sci-hub.se

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. wjarr.com

For example, a validated GC-MS method for a related compound showed accuracy between 88.4-102.9% and imprecision (RSD) from 1.1-6.7%. nih.gov An HPLC-UV method for a similar metabolite had a defined linear range of 2-500 ng/ml and a limit of detection of 1 ng/ml. researchgate.net These metrics provide confidence in the quality and reliability of the analytical data generated. wjarr.com

Computational and Theoretical Studies of 4 Hydroxydiphenylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular structure, stability, and reactivity.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying molecules like 4-Hydroxydiphenylamine. youtube.comresearchgate.net DFT methods are used to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. researchgate.net

Calculate Spectroscopic Properties: Predict infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Analyze Molecular Orbitals: Investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic transitions and reactivity. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. scirp.org

Determine Atomic Charges and Electrostatic Potential: Map the electron density distribution to identify regions of the molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions. nih.gov

Hybrid functionals, such as B3LYP, are commonly used in DFT studies to provide a good balance between accuracy and computational cost for organic molecules. nih.govmdpi.com The choice of basis set, such as 6-311++G(d,p), is also crucial for obtaining reliable results. mdpi.com

A key application of quantum chemical calculations is the determination of bond dissociation energies (BDEs), which quantify the strength of a chemical bond. wikipedia.org The BDE is the standard enthalpy change when a bond is cleaved homolytically, forming two radical species. wikipedia.org For this compound, the BDEs of the N-H and O-H bonds are of particular interest as they relate to its antioxidant properties.

Computational studies have been used to estimate these values. The BDEs for the N-H and O-H bonds in this compound have been calculated, providing insight into which bond is more likely to break first in radical scavenging reactions. researchgate.net

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound

Bond BDE (kJ/mol)
N-H 353.4 researchgate.net

DFT calculations can also be used to compute various thermodynamic parameters. scirp.orgresearchgate.net These parameters are essential for understanding the stability and reactivity of this compound under different conditions.

Table 2: Computable Thermodynamic Parameters for this compound

Parameter Description
Standard Enthalpy of Formation (ΔfHθ) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. researchgate.net
Standard Free Energy of Formation (ΔfGθ) The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. researchgate.net
Entropy (Sθ) A measure of the randomness or disorder of the molecule. researchgate.net

| Heat Capacity (Cp,m) | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. researchgate.net |

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other chemical species, including biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target like an enzyme or receptor. mdpi.comnih.gov

The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (this compound).

Docking Simulation: Placing the ligand in the binding site of the receptor and exploring various possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol). nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking. nih.govrsc.org MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic view of the binding process and the stability of the ligand-receptor complex. nih.govrsc.org These simulations can help in obtaining more accurate predictions of binding affinity. nih.gov

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgpurdue.edu For this compound, these methods can be used to study its synthesis, degradation, or its reactions as an antioxidant.

By mapping the potential energy surface of a reaction, computational methods can:

Identify Reactants, Products, and Intermediates: Determine the stable species involved in the reaction pathway.

Locate Transition States: Find the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the rate of the reaction.

DFT is a common method for these studies, allowing for the detailed investigation of electron rearrangement during a chemical transformation. researchgate.net This can provide insights into, for example, the specific steps involved in the radical scavenging activity of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com These approaches are crucial in medicinal chemistry and toxicology for designing safer and more effective compounds.

For this compound, SAR studies would involve synthesizing and testing a series of related compounds where specific parts of the molecule are systematically modified. By comparing the activities of these analogs, qualitative relationships between structural features and activity can be established.

QSAR takes this a step further by creating mathematical models that correlate the biological activity with physicochemical properties or structural descriptors of the molecules. nih.govnih.gov

The general workflow for a QSAR study on this compound derivatives would include:

Data Set Collection: Assembling a series of this compound analogs with their measured biological activities (e.g., antioxidant capacity, enzyme inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as:

Topological: Describing the connectivity of atoms. nih.gov

Geometrical: Related to the 3D structure of the molecule.

Electronic: Such as dipole moment and atomic charges.

Physicochemical: Like logP (lipophilicity) and molar refractivity.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the biological activity. nih.govmdpi.com

Model Validation: Assessing the statistical significance and predictive power of the generated model using techniques like cross-validation. nih.gov

Successful QSAR models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent compounds.

Computational Screening Protocols for this compound Derivatives

Computational screening protocols have become indispensable tools in modern medicinal chemistry and materials science for the rapid and cost-effective identification of novel compounds with desired properties. For this compound derivatives, these in silico methods are employed to predict biological activity, assess potential as enzyme inhibitors, and guide the synthesis of new, more potent molecules. These protocols typically integrate a series of computational techniques in a hierarchical workflow, starting from large virtual libraries and progressively narrowing the candidates for further experimental validation.

A common strategy involves a multi-step virtual screening process that combines ligand-based and structure-based methods. frontiersin.org This approach enhances the efficiency of identifying promising lead compounds. Quantitative Structure-Activity Relationship (QSAR) models are frequently used in the initial stages. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For instance, 2D-QSAR models, which use two-dimensional molecular descriptors, can be developed through methods like multiple linear regression (MLR) to predict the activity of new derivatives. More advanced methods like 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA) and 4D-QSAR further incorporate the three-dimensional structural information and conformational flexibility, respectively, to build more robust predictive models. nih.govmdpi.com

Following initial filtering with QSAR or other methods like pharmacophore modeling, molecular docking is a crucial step. frontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor, estimating its binding affinity. fums.ac.irresearchgate.net This technique provides valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound derivative and the active site of a target protein. nih.gov For example, in the context of designing enzyme inhibitors, docking studies can reveal how derivatives interact with key amino acid residues and metal ions within the enzyme's active site. fums.ac.irmdpi.com

To refine the results from molecular docking and assess the stability of the ligand-protein complex, Molecular Dynamics (MD) simulations are often performed. nih.govnih.gov MD simulations model the atomic and molecular motion over time, providing a dynamic view of the binding interaction and helping to confirm the stability of the docked conformation. nih.govresearchgate.net This integrated approach, from QSAR and pharmacophore screening to docking and MD simulations, creates a comprehensive protocol for identifying and optimizing this compound derivatives for specific applications, such as the development of novel enzyme inhibitors. mdpi.comnih.gov

Detailed Research Findings: A Virtual Screening Cascade

A typical computational screening protocol for identifying potential enzyme inhibitors from a virtual library of this compound derivatives is illustrated below. This example focuses on the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for which inhibitors are actively sought. mdpi.comnih.gov

Library Generation: A virtual library of this compound derivatives is created by modifying the parent structure with various functional groups at different positions.

Pharmacophore-Based Screening: A 3D pharmacophore model is developed based on known active HPPD inhibitors. This model defines the essential spatial arrangement of chemical features required for activity. The virtual library is filtered, retaining only molecules that match the pharmacophore. frontiersin.org

Molecular Docking: The hits from the pharmacophore screen are then docked into the active site of the HPPD enzyme (e.g., PDB ID: 1TFZ). frontiersin.org The docking scores (binding energy) are used to rank the compounds based on their predicted binding affinity.

MD Simulation & Binding Free Energy Calculation: The top-ranked compounds from docking are subjected to MD simulations to evaluate the stability of the enzyme-inhibitor complex. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed to assess the drug-likeness of the final candidates. nih.gov

The results of such a screening cascade can be summarized in a data table, highlighting the key predictive metrics for the most promising candidates.

Compound IDModification on 4-HDPA CorePredicted Binding Energy (kcal/mol) nih.govKey Interacting ResiduesPredicted IC₅₀ (µM) frontiersin.orgADMET Risk
HDPA-001-H (Parent Compound)-7.9His183, His266, Glu349> 50Low
HDPA-0023'-Chloro-8.5His183, His266, Glu349, Phe33715.2Low
HDPA-0034'-Methoxy-9.1His183, His266, Glu349, Asn2418.5Low
HDPA-0043',5'-Dibromo-9.8His183, His266, Glu349, Phe337, Phe3542.1Medium
HDPA-0052'-Nitro-10.2His183, His266, Glu349, Gln2551.8Medium

Emerging Research Applications and Future Directions for 4 Hydroxydiphenylamine

Role of 4-Hydroxydiphenylamine in Antioxidant Research

This compound is recognized for its antioxidant properties, which are central to its application in various industrial and research fields medchemexpress.com. It functions as a potent scavenger of free radicals, which are highly reactive species that can initiate detrimental oxidative processes. This capability is crucial in preventing the degradation of materials and is a subject of ongoing research to understand and optimize its protective mechanisms guidechem.com. The compound is also identified as an active metabolite of the antioxidant diphenylamine (B1679370), further underscoring its relevance in antioxidant studies caymanchem.com.

The antioxidant activity of this compound (also known as 4-HDPA) is attributed to its ability to interrupt radical-driven chain reactions. Research focusing on its mechanism has demonstrated its effectiveness as a carbon radical scavenger caymanchem.com. In studies involving the polymerization of methyl methacrylate (B99206) (MMA), this compound has been shown to inhibit the process by reacting with and neutralizing the growing polymer radicals.

One key study quantified the antioxidant efficiency of 4-HDPA by determining its stoichiometric factor (n), which represents the number of radicals trapped by a single antioxidant molecule. The research found that 4-HDPA has a stoichiometric factor of approximately 2.1 under specific aerobic conditions, indicating that one molecule of this compound can effectively scavenge about two radicals researchgate.net. This efficiency is a critical parameter in evaluating and comparing the performance of different antioxidants. The compound's ability to donate a hydrogen atom from its hydroxyl or amine group is central to this radical-scavenging mechanism, thereby terminating the oxidative chain reaction.

Table 1: Antioxidant Activity Parameters of this compound (HDPA) in Comparison to Other Amine Antioxidants.
CompoundStoichiometric Factor (n)Relative Inhibitory Effect
This compound (HDPA)2.16.8
N,N'-diphenyl-p-phenylenediamine (DPPD)2.24.2
N-(4-methoxyphenyl)aniline (MEAN)2.011.6
Data derived from studies on the thermal decomposition of AIBN under aerobic conditions researchgate.net.

The proven ability of this compound to inhibit free radical formation makes it a subject of significant interest in polymer stabilization research guidechem.com. Polymers, particularly those used in applications like rubber and plastics, are susceptible to degradation from oxidative processes initiated by heat, light, and mechanical stress. This degradation can lead to a loss of mechanical properties and a shortened lifespan for the material.

This compound is investigated for its role as a stabilizer, where it functions by terminating the free-radical chain reactions that cause polymer degradation guidechem.comcymitquimica.com. Its efficacy has been specifically noted in the rubber industry guidechem.com. Furthermore, its ability to scavenge carbon radicals has been demonstrated in assays involving the polymerization of methyl methacrylate, a process used to study the fundamentals of polymer chemistry and stabilization caymanchem.com. By incorporating compounds like this compound into polymer matrices, researchers aim to develop materials with enhanced durability and resistance to environmental degradation.

Investigations into this compound as a Precursor or Intermediate for Specialty Chemicals

The chemical structure of this compound, with its reactive amine and hydroxyl groups, makes it a valuable intermediate in the synthesis of more complex molecules medchemexpress.comguidechem.com. It serves as a foundational building block for a range of specialty chemicals, finding applications in the production of dyes, pharmaceuticals, and agrochemicals guidechem.com.

In the field of coloration, this compound is utilized as a precursor for certain classes of dyes guidechem.comcymitquimica.com. Its aromatic structure is a key component of many chromophores (the part of a molecule responsible for its color). For instance, it is a known intermediate in the manufacturing of the dye Sulphur Red 10 (C.I. Sulphur Red 10), which has been used in the textile industry google.comchemdad.com. The synthesis process involves reacting this compound under specific conditions to build the larger, more complex molecular structures required for vibrant and lasting colors google.com.

The diphenylamine framework is a common feature in many biologically active compounds. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical products guidechem.com. Its amine and hydroxyl functionalities provide reactive sites for constructing the complex molecular scaffolds required for bioactivity guidechem.com. Patents describe manufacturing processes for this compound that are specifically aimed at producing it in high yield and purity for its use as an intermediate for these high-value sectors.

Biological Assay Reagent Applications of this compound

Beyond its industrial applications, this compound also finds utility as a specialized reagent in scientific research, particularly in biological and chemical assays medchemexpress.com. Its defined chemical properties allow it to be used in controlled experimental setups to study various biological and chemical processes.

For example, it is employed as a reactant in the preparation of complex iron-containing molecules, such as iron methylisopropylglyoxime dimethylpyridine/dimethylaminopyridine/phenylaminophenol/imidazolidone complexes chemdad.comchemicalbook.com. Furthermore, its well-characterized antioxidant activity allows it to be used as a reference compound or a tool in assays designed to evaluate the antioxidant potential of other substances caymanchem.com. Its application in polymerization assays, such as the AIBN-induced polymerization of methyl methacrylate, serves as a model system for studying radical scavenging mechanisms relevant to both industrial and biological contexts caymanchem.com. It is also used in research related to environmental science and toxicology medchemexpress.com.

Advanced Material Development Incorporating this compound

This compound (4-HDP), or 4-anilinophenol, is increasingly recognized for its potential in the development of advanced materials, primarily leveraging its inherent antioxidant properties. As a specialty chemical, it plays a crucial role in inhibiting oxidative degradation, thereby extending the lifespan and enhancing the reliability of polymeric materials, lubricants, and oilfield formulations. Research is focused on creating customized grades of 4-HDP that offer superior thermal stability and compatibility with a variety of material substrates.

The principal function of 4-HDP in material science is as a stabilizer and antioxidant. It effectively scavenges carbon radicals, a key mechanism in preventing the degradation of polymers during processing and end-use. This has been demonstrated in polymerization processes such as the azobisisobutyronitrile (AIBN)-induced polymerization of methyl methacrylate. Its incorporation into synthetic polymers like polybutadiene, polyisobutylene, EPDM (ethylene propylene (B89431) diene monomer), butadiene-styrene copolymers, and polyisoprene serves to protect these materials from oxidative damage.

Beyond its role as a protective additive, the molecular structure of 4-HDP, which features both a reactive phenol (B47542) group and a secondary amine, makes it a candidate as a monomer for synthesizing novel polymers with intrinsic functionalities. While direct polymerization of 4-HDP is not widely documented in current literature, research on analogous structures provides a strong indication of its potential. For example, other functionalized diphenylamine and aniline (B41778) derivatives are used as building blocks for high-performance polymers:

Electroactive Polymers: Aniline oligomers with terminal functional groups are used to create electroactive polyimides. These materials are capable of reversible color changes and stable electrochemical redox states, making them suitable for applications in electrochromic devices (e.g., smart windows) and sensors. The structural similarity of 4-HDP suggests its potential utility in synthesizing new electroactive polyamides or polyimides.

High-Performance Polyamides: Various diamine monomers containing diphenylamine-like structures are reacted with dicarboxylic acids to produce polyamides with high thermal stability (decomposition temperatures often above 500°C), good mechanical strength, and solubility in organic solvents, allowing them to be cast into flexible, strong films. The incorporation of the 4-HDP moiety could introduce antioxidant capabilities directly into the polymer backbone.

The development of advanced materials using 4-HDP is trending toward enhancing sustainability. This includes exploring bio-based feedstocks and greener synthesis routes to reduce the environmental footprint associated with its production and use.

Environmental Risk Assessment and Remediation Strategies Involving this compound

The environmental profile of this compound is of growing concern due to its detection in aquatic ecosystems. It is recognized as an aqueous transformation product of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), a common antioxidant used in vehicle tires. Through tire wear, 6PPD is released into the environment, where it can degrade into several products, including 4-HDP, which is subsequently found in roadway runoff and urban creeks.

Environmental Occurrence and Ecotoxicity

Recent environmental monitoring has confirmed the presence of 4-HDP in urban river systems. For instance, water samples taken during rain events in the Greater Toronto area, Canada, showed 4-HDP concentrations greater than 1 µg/L. port.ac.uknih.gov This level of contamination necessitates a thorough assessment of its ecological risk.

Toxicological studies have begun to quantify the impact of 4-HDP on aquatic organisms. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies 4-HDP as very toxic to aquatic life, with long-lasting effects. nih.gov Specific research findings support this classification, providing data crucial for establishing environmental quality standards.

OrganismEndpointValue (µg/L)Exposure Time
Mayfly (Neocloeon triangulifer)LC50 (Median Lethal Concentration)33996 hours

Remediation Strategies

While specific remediation technologies for this compound are not yet well-established, research on structurally similar compounds, such as other phenolic compounds and aniline derivatives, provides insight into potential strategies. These methods focus on breaking down the molecule into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment procedures that utilize highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. wikipedia.org The Fenton process, a type of AOP using hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has proven effective for the degradation of p-aminophenol, a related compound. Optimal conditions for degrading p-aminophenol (200–500 mg/L) were found to be a pH of 3.0, [H₂O₂] of 2400 mg/L, and [Fe²⁺] of 300 mg/L, achieving 75% degradation in 50 minutes. bibliotekanauki.pl Electrochemical AOPs using anodes like boron-doped diamond (BDD) have also shown high efficacy in mineralizing recalcitrant phenolic compounds such as 4-hydroxyphenylacetic acid. ub.edu These processes could be adapted for the treatment of water contaminated with 4-HDP.

Bioremediation: This approach uses microorganisms to break down contaminants. While specific microbial degradation pathways for 4-HDP have not been fully elucidated, studies on p-aminophenol show that it can be effectively removed in bioelectrochemical systems. nih.gov Metagenomic analysis of these systems reveals the presence of specific genes and enzymes responsible for phenol and aromatic compound degradation. nih.gov Identifying and cultivating microbial consortia with the ability to metabolize 4-HDP is a promising avenue for in-situ remediation of contaminated soil and water.

Adsorption: Adsorption using materials like activated carbon is a common method for removing organic pollutants from water. More advanced techniques, such as the use of molecularly imprinted polymers (MIPs), offer a selective way to capture specific contaminants. nih.gov MIPs could potentially be designed to selectively bind and remove 4-HDP from complex water matrices like industrial effluents or urban runoff. nih.gov

Future Research Avenues and Interdisciplinary Studies on this compound

The emergence of this compound as an environmental contaminant derived from tire wear particles has opened several critical avenues for future research. A comprehensive understanding of its lifecycle, ecological impact, and potential for technological application requires an interdisciplinary approach, combining expertise from environmental science, chemistry, toxicology, and material science.

Key Research Priorities:

Environmental Fate and Transport: A primary research gap is the incomplete understanding of the environmental pathways of 4-HDP. Future studies should focus on its fate and transport in various environmental compartments (water, soil, sediment), its persistence, and its potential for bioaccumulation in food chains. This includes identifying all major transformation products of its parent compound, 6PPD, to create a holistic risk profile. nih.govnih.gov

Comprehensive Ecotoxicology: While initial acute toxicity data exists, there is a pressing need for chronic toxicity studies on a wider range of aquatic and terrestrial organisms. nih.govearth.com Research should investigate sublethal effects, such as impacts on reproduction, development, and endocrine function, to fully assess the ecological risks posed by environmentally relevant concentrations. epa.gov

Biodegradation Pathways and Remediation Technologies: Elucidating the specific microbial degradation pathways of 4-HDP is crucial for developing effective bioremediation strategies. researchgate.net This involves isolating and characterizing microorganisms capable of metabolizing the compound and identifying the relevant enzymatic processes and genes. nih.govresearchgate.net Furthermore, testing and optimizing advanced oxidation and adsorption technologies specifically for 4-HDP removal from contaminated water is a key applied research goal.

Advanced Material Science Applications: The potential of 4-HDP as a functional monomer in polymer synthesis warrants further exploration. Interdisciplinary studies between polymer chemists and material scientists could focus on synthesizing novel polyamides, polyimides, or other polymers incorporating the 4-HDP moiety. The objective would be to create materials with built-in antioxidant, thermal stability, or electroactive properties for high-performance applications.

An international and interdisciplinary effort is needed to address these research questions effectively. Establishing standardized methodologies for detection and toxicity assessment will be vital for comparing data across studies and informing evidence-based environmental policy and regulation on a global scale. nih.govearth.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxydiphenylamine in laboratory settings?

  • Methodological Answer :

  • Use respiratory protection (e.g., NIOSH-approved filters) for short-term exposure and self-contained breathing apparatus for prolonged exposure.
  • Wear impermeable gloves (tested for chemical resistance) and eye protection (goggles or face shields) to avoid skin/eye contact.
  • Store in tightly sealed containers in well-ventilated areas, away from incompatible materials like strong oxidizers.
  • Decontaminate spills using neutralizers and dispose of waste per local regulations .

Q. How are acute toxicity parameters (e.g., LD50) determined for this compound in rodent models?

  • Methodological Answer :

  • Oral LD50 values are derived via single-dose administration (e.g., 1,600 mg/kg in mice, 3,300 mg/kg in rats) followed by 14-day observation periods.
  • Intraperitoneal LD50 studies (e.g., 200 mg/kg in mice/rats) require monitoring for delayed symptoms (e.g., respiratory distress, methemoglobinemia).
  • Data interpretation must account for species-specific metabolic differences and route-dependent bioavailability .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for aqueous matrices.
  • Gas chromatography-mass spectrometry (GC-MS) is effective for organic solvent extracts after derivatization.
  • Validate methods using spike-recovery experiments to address matrix interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved?

  • Methodological Answer :

  • Use in vitro models (e.g., phenobarbital-induced liver microsomes) to identify primary metabolites like this compound quinoneimine.
  • Compare metabolite profiles across species (human vs. rodent) using isotopic labeling and tandem MS.
  • Address discrepancies by controlling for co-exposures (e.g., 1,4-diaminobenzene in occupational cases) .

Q. What experimental designs are optimal for studying this compound’s environmental degradation kinetics?

  • Methodological Answer :

  • Conduct ozone oxidation experiments under controlled conditions (e.g., pH, temperature) to compare solid vs. liquid-phase degradation rates.
  • Monitor intermediate products (e.g., 4-HDPA) via LC-MS and assess hydrolysis contributions using isotopically labeled water (H₂¹⁸O).
  • Use factorial design to evaluate interactions between UV exposure, oxidant concentration, and matrix effects .

Q. How should researchers address variability in aquatic toxicity data for this compound?

  • Methodological Answer :

  • Standardize test organisms (e.g., Daphnia magna for acute toxicity, Danio rerio for chronic effects) and exposure durations.
  • Control water hardness, pH, and dissolved organic carbon to minimize confounding factors.
  • Apply probabilistic risk assessment models to extrapolate lab data to field conditions .

Q. What strategies mitigate artifacts in this compound’s cytotoxicity assays?

  • Methodological Answer :

  • Pre-treat cell lines (e.g., HepG2) with antioxidants (e.g., N-acetylcysteine) to distinguish ROS-mediated toxicity from direct DNA damage.
  • Use impedance-based real-time cell analysis (RTCA) to monitor dynamic responses and avoid endpoint bias.
  • Validate findings with orthogonal assays (e.g., comet assay for genotoxicity) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies in this compound’s reported bioaccumulation potential?

  • Methodological Answer :

  • Analyze logP values (experimental vs. predicted) to assess hydrophobicity-driven bioaccumulation.
  • Conduct bioconcentration factor (BCF) studies using radiolabeled compounds in aquatic organisms.
  • Model tissue-specific partitioning using physiologically based pharmacokinetic (PBPK) simulations .

Q. What statistical approaches are recommended for interpreting dose-response heterogeneity in toxicological studies?

  • Methodological Answer :

  • Apply benchmark dose (BMD) modeling to identify thresholds for adverse outcomes.
  • Use mixed-effects models to account for inter-individual variability in metabolic capacity.
  • Perform sensitivity analyses to quantify uncertainty in extrapolation from high-dose animal data to human exposure scenarios .

Tables for Key Data

Parameter Value Source
Oral LD50 (mice)1,600 mg/kg
Intraperitoneal LD50 (rats)200 mg/kg
Aquatic Toxicity (Fish)Hazard Category 3 (Chronic)
Major MetaboliteThis compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.